![molecular formula C16H11N3OS B2438473 2-苯基-5-硫代亚胺基-1,2-二氢咪唑并[1,2-c]喹唑啉-3-酮 CAS No. 852691-84-0](/img/structure/B2438473.png)

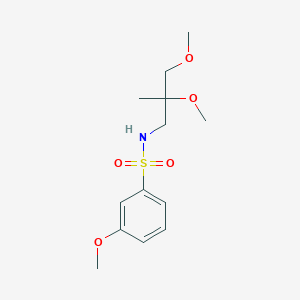

2-苯基-5-硫代亚胺基-1,2-二氢咪唑并[1,2-c]喹唑啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

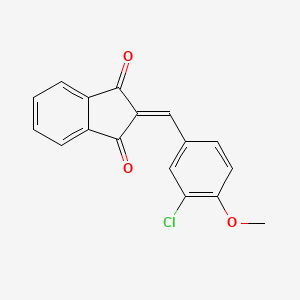

Molecular Structure Analysis

The molecular structure of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” is not explicitly mentioned in the available literature .

Chemical Reactions Analysis

The specific chemical reactions involving “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” are not detailed in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” are not detailed in the available literature .

科学研究应用

- Imidazoquinazolines exhibit promising anticancer activity. Researchers have explored their potential as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival .

- Imidazoquinazolines possess anti-inflammatory properties. They modulate immune responses by activating Toll-like receptors (TLRs) and stimulating cytokine production .

- Imidazoquinazolines have antiviral potential. Compounds like resiquimod (R848) activate TLR7 and TLR8, leading to antiviral immune responses .

- Imidazoquinazolines serve as adjuvants in cancer immunotherapy. They enhance antigen presentation and promote immune activation .

- Some imidazoquinazolines exhibit antibacterial activity. Researchers have investigated their potential against Gram-positive and Gram-negative bacteria .

- Imidazoquinazolines have been studied as antifungal agents. They show activity against pathogenic fungi, including Candida species .

- Imidazoquinazolines may have neuroprotective properties. Researchers have explored their potential in neurodegenerative diseases .

- Imidazoquinazolines have been investigated for PDT. Their photosensitizing properties make them useful in cancer treatment .

Anticancer Properties

Anti-Inflammatory Agents

Antiviral Activity

Immunotherapy Adjuvants

Antibacterial Agents

Antifungal Properties

Neuroprotective Effects

Photodynamic Therapy (PDT)

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves the condensation of 2-phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one with sulfur in the presence of a suitable catalyst.", "Starting Materials": [ "2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Sulfur", "Catalyst" ], "Reaction": [ "Add sulfur and catalyst to a reaction flask containing 2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] } | |

CAS 编号 |

852691-84-0 |

产品名称 |

2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

分子式 |

C16H11N3OS |

分子量 |

293.34 |

IUPAC 名称 |

2-phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C16H11N3OS/c20-15-13(10-6-2-1-3-7-10)18-14-11-8-4-5-9-12(11)17-16(21)19(14)15/h1-9,13,18H |

InChI 键 |

YOSDDSNXVDSTLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2438396.png)

![5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2438404.png)